molecular formula C9H14N2O4 B8442945 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil

1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil

Cat. No. B8442945
M. Wt: 214.22 g/mol
InChI Key: GKOMRURXWOGEBX-UHFFFAOYSA-N
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Patent
US08017620B2

Procedure details

A mixture of compound 34 (60 g, 0.239 mol) in 1N HCl (450 mL) was heated to 110° C. for 30 min. The reaction mixture was cooled, carefully neutralized with potassium carbonate to pH=7 and concentrated under vacuum. The residue was passed through small column using 20% methanol in chloroform to give the title compound (45 g, 88%) as a thick liquid. TLC: Chloroform/Methanol, 6:4, Rf=0.2
Name
compound 34
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][CH2:6][CH:5]([CH2:8][CH2:9][N:10]2[CH:15]=[CH:14][C:13](=[O:16])[NH:12][C:11]2=[O:17])[CH2:4][O:3]1.C(=O)([O-])[O-].[K+].[K+]>Cl>[OH:3][CH2:4][CH:5]([CH2:6][OH:7])[CH2:8][CH2:9][N:10]1[CH:15]=[CH:14][C:13](=[O:16])[NH:12][C:11]1=[O:17] |f:1.2.3|

Inputs

Step One
Name
compound 34
Quantity
60 g
Type
reactant
Smiles
CC1(OCC(CO1)CCN1C(NC(C=C1)=O)=O)C
Name
Quantity
450 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
OCC(CCN1C(NC(C=C1)=O)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.